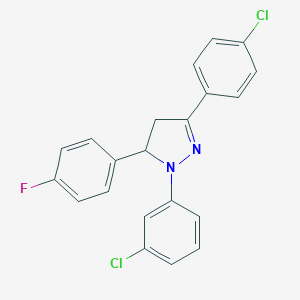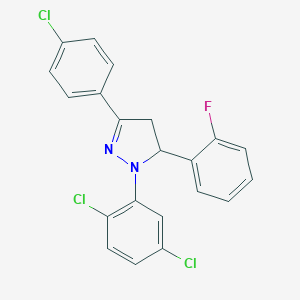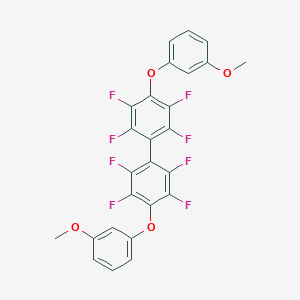
2,2',3,3',5,5',6,6'-octafluoro-4,4'-bis(3-methoxyphenoxy)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl is a fluorinated biphenyl compound known for its unique chemical properties. The presence of multiple fluorine atoms and methoxyphenoxy groups makes it a compound of interest in various scientific fields, including materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl typically involves the reaction of octafluorobiphenyl with 3-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although the specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electrical and thermal properties.
Organic Chemistry: Serves as a building block for synthesizing more complex molecules.
Biology and Medicine:
Industry: Utilized in the production of specialized coatings and polymers.
Mecanismo De Acción
The mechanism of action of 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl involves its interaction with various molecular targets. The fluorine atoms can form strong interactions with proteins and other biomolecules, potentially altering their function. The methoxyphenoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl: Lacks the methoxyphenoxy groups, making it less versatile in certain applications.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with different functional groups, used in different contexts.
Uniqueness
The presence of both fluorine atoms and methoxyphenoxy groups in 2,2’,3,3’,5,5’,6,6’-Octafluoro-4,4’-bis(3-methoxyphenoxy)biphenyl makes it unique. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C26H14F8O4 |
|---|---|
Peso molecular |
542.4g/mol |
Nombre IUPAC |
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]benzene |
InChI |
InChI=1S/C26H14F8O4/c1-35-11-5-3-7-13(9-11)37-25-21(31)17(27)15(18(28)22(25)32)16-19(29)23(33)26(24(34)20(16)30)38-14-8-4-6-12(10-14)36-2/h3-10H,1-2H3 |
Clave InChI |
FFYHJGYKEHQIKP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)OC4=CC=CC(=C4)OC)F)F)F)F |
SMILES canónico |
COC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)OC4=CC=CC(=C4)OC)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)formic hydrazide](/img/structure/B412633.png)
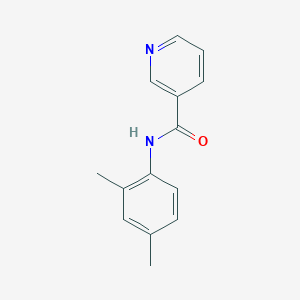
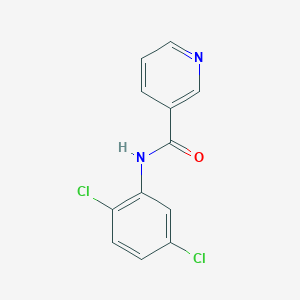
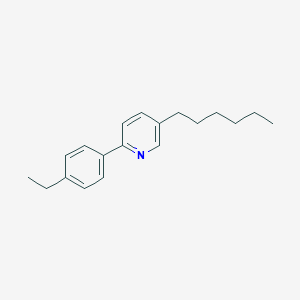
![Methyl4-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B412638.png)
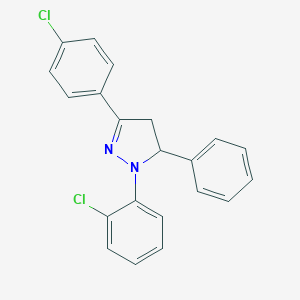
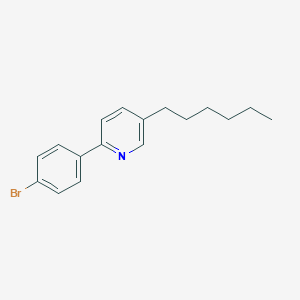
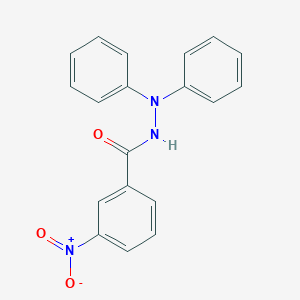
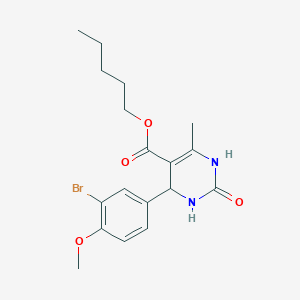
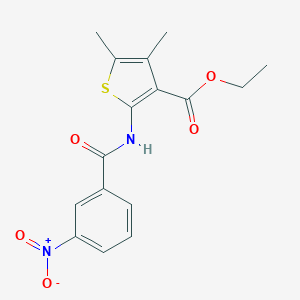
![2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B412646.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-{4-nitrophenyl}-4(3H)-quinazolinone](/img/structure/B412648.png)
